methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H10O4. It is a cyclobutane derivative, characterized by the presence of a methoxy group and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions include various cyclobutane derivatives, each with distinct functional groups that can be further utilized in synthetic chemistry.
Scientific Research Applications
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The pathways involved often include nucleophilic attack, electrophilic addition, and other fundamental organic reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-3-oxocyclobutane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.
Methyl 3-oxocyclobutanecarboxylate: Lacks the methoxy group, leading to different reactivity and applications.
1-Methyl-3-oxocyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
CAS No. |
2763754-94-3 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 1-methoxy-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3 |
InChI Key |
UJTHRCCYZMEUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)OC |
Purity |
95 |
Origin of Product |
United States |
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